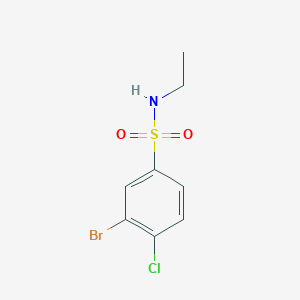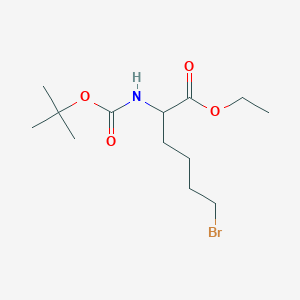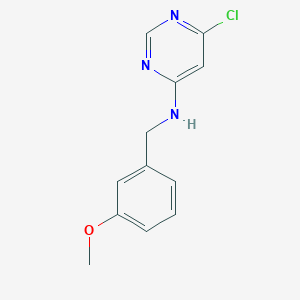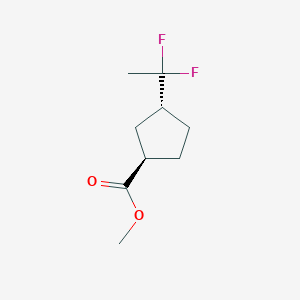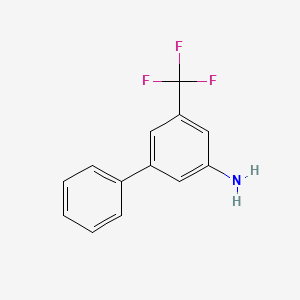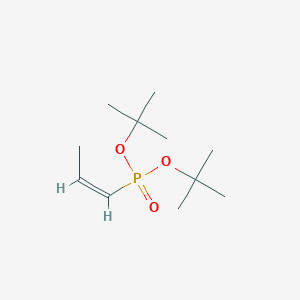
(Z)-Di-tert-butyl prop-1-en-1-ylphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-Di-tert-butyl prop-1-en-1-ylphosphonate is a versatile organophosphorus compound with a wide range of applications in organic synthesis and industrial chemistry. This compound is characterized by the presence of a phosphonate group attached to a prop-1-en-1-yl moiety, with two tert-butyl groups providing steric hindrance and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Di-tert-butyl prop-1-en-1-ylphosphonate typically involves the reaction of di-tert-butyl phosphite with an appropriate alkene under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where di-tert-butyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using distillation or chromatography techniques to remove any impurities and obtain the final product.
化学反应分析
Types of Reactions
(Z)-Di-tert-butyl prop-1-en-1-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphines or phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学研究应用
(Z)-Di-tert-butyl prop-1-en-1-ylphosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Catalysis: The compound serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Material Science: It is used in the development of new materials with unique properties.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of (Z)-Di-tert-butyl prop-1-en-1-ylphosphonate involves its interaction with various molecular targets and pathways. The phosphonate group can form strong bonds with metal ions, making it useful in coordination chemistry and catalysis. The compound can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
相似化合物的比较
Similar Compounds
(E)-Di-tert-butyl prop-1-en-1-ylphosphonate: Similar structure but with a different geometric configuration.
Di-tert-butyl prop-1-en-1-ylphosphine: Contains a phosphine group instead of a phosphonate group.
Di-tert-butyl prop-1-en-1-ylphosphine oxide: Contains a phosphine oxide group.
Uniqueness
(Z)-Di-tert-butyl prop-1-en-1-ylphosphonate is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. The presence of the phosphonate group also provides distinct chemical properties compared to phosphines and phosphine oxides.
属性
分子式 |
C11H23O3P |
|---|---|
分子量 |
234.27 g/mol |
IUPAC 名称 |
2-methyl-2-[(2-methylpropan-2-yl)oxy-[(Z)-prop-1-enyl]phosphoryl]oxypropane |
InChI |
InChI=1S/C11H23O3P/c1-8-9-15(12,13-10(2,3)4)14-11(5,6)7/h8-9H,1-7H3/b9-8- |
InChI 键 |
JGVWOXDBNKSJCM-HJWRWDBZSA-N |
手性 SMILES |
C/C=C\P(=O)(OC(C)(C)C)OC(C)(C)C |
规范 SMILES |
CC=CP(=O)(OC(C)(C)C)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6,6-Dimethylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B13327232.png)
![Tert-butyl 1-isopropyl-7-oxo-1,4,6,7-tetrahydrospiro[indazole-5,4'-piperidine]-1'-carboxylate](/img/structure/B13327244.png)
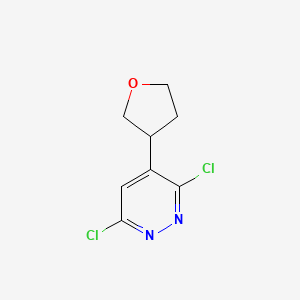
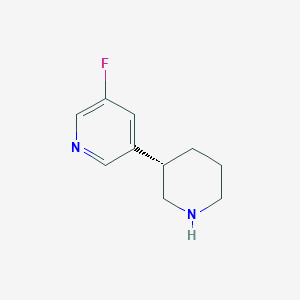
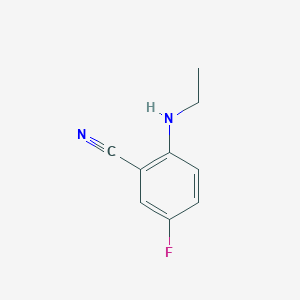

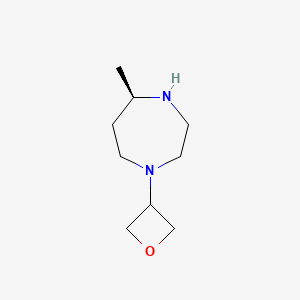

![3-{5-Cyclopropyl-3-(3,5-Dimethyl-1h-Pyrazol-4-Yl)-2-[3-(Propan-2-Yloxy)phenyl]-1h-Indol-1-Yl}propanoic Acid](/img/structure/B13327306.png)
